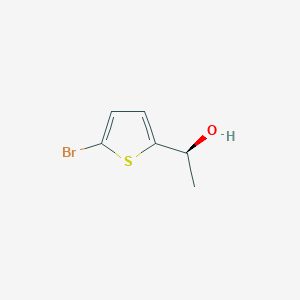
4-Aminooxane-2-carboxylic acid hydrochloride
Descripción general
Descripción
4-Aminooxane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is also known by its IUPAC name, 4-aminotetrahydro-2H-pyran-2-carboxylic acid hydrochloride . This compound is characterized by the presence of an amino group, a carboxylic acid group, and a hydrochloride salt, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminooxane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as tetrahydropyran derivatives.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminooxane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Aminooxane-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound is used in catalytic reactions to facilitate various chemical transformations.
Biology
Biochemical Studies: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Protein Modification: The compound is employed in the modification of proteins and peptides for research purposes.
Medicine
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Therapeutic Research: The compound is studied for its potential therapeutic effects in various medical conditions.
Industry
Material Science: It is used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is utilized in the production of various chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-aminooxane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and ionic interactions with target molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutanoic Acid Hydrochloride: Similar in structure but with a different carbon chain length.
4-Aminocyclohexane-1-carboxylic Acid Hydrochloride: Contains a cyclohexane ring instead of a tetrahydropyran ring.
4-Aminobenzoic Acid Hydrochloride: Features a benzene ring instead of a tetrahydropyran ring.
Uniqueness
4-Aminooxane-2-carboxylic acid hydrochloride is unique due to its tetrahydropyran ring structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Propiedades
IUPAC Name |
4-aminooxane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIKWDOXXVSHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-](/img/structure/B3253240.png)



![3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B3253287.png)





